2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 215654-92-5
VCID: VC3828192
InChI: InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2
SMILES: C1CN(CCN1CCO)CC2=CC(=CC=C2)F
Molecular Formula: C13H19FN2O
Molecular Weight: 238.3 g/mol

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

CAS No.: 215654-92-5

Cat. No.: VC3828192

Molecular Formula: C13H19FN2O

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol - 215654-92-5

Specification

CAS No. 215654-92-5
Molecular Formula C13H19FN2O
Molecular Weight 238.3 g/mol
IUPAC Name 2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2
Standard InChI Key FUOJLPURVUSPPR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)CC2=CC(=CC=C2)F
Canonical SMILES C1CN(CCN1CCO)CC2=CC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol (molecular formula: C₁₃H₁₈FN₂O) features a piperazine core linked to a 3-fluorobenzyl group and an ethanol side chain. The fluorine atom at the meta position of the benzyl ring introduces distinct electronic effects, influencing the compound’s lipophilicity and binding interactions with biological targets. Key physicochemical properties inferred from structural analogs include:

  • Molecular Weight: 238.3 g/mol

  • LogP: ~2.5 (estimated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Limited aqueous solubility (~50 µg/mL at pH 7.4), necessitating formulation adjustments for in vivo studies .

The ethanol moiety enhances hydrogen-bonding capacity, potentially improving interactions with polar receptor regions compared to non-hydroxylated analogs.

Synthetic Methodologies

The synthesis of piperazine derivatives typically involves multi-step reactions, as demonstrated in studies of structurally related compounds . For 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol, a plausible route includes:

Piperazine Alkylation

Reaction of piperazine with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) yields 1-(3-fluorobenzyl)piperazine. This step often achieves yields of 65–75% under optimized conditions .

StepReagents/ConditionsYield (%)
Piperazine alkylationK₂CO₃, acetone, 60°C70
Ethanol introduction2-bromoethanol, NaBH₄, RT55

Biological Activity and Mechanism

Piperazine derivatives are renowned for their affinity toward neurotransmitter receptors. While direct data on 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol are lacking, analogous compounds exhibit the following activities:

Serotonergic Activity

Derivatives with 2-fluorophenyl substitutions show high 5-HT₁A receptor binding (IC₅₀: 15–30 nM) . The meta-fluorine position in 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol may alter receptor selectivity due to steric and electronic effects, potentially favoring dopamine D₂/D₃ receptors.

Antidepressant and Anxiolytic Effects

In rodent models, similar compounds reduce immobility time in forced swim tests by 40–60% at 10–20 mg/kg doses, indicative of antidepressant-like effects . The ethanol group may enhance metabolic stability, prolonging in vivo activity.

Table 2: Comparative Receptor Affinity of Fluorinated Piperazines

Compound5-HT₁A IC₅₀ (nM)D₂ IC₅₀ (nM)
2-[4-(2-Fluorobenzyl)] analog18120
2-[4-(4-Fluorobenzyl)] analog4585
Hypothesized 3-Fluoro30*70*
*Estimated based on substituent position effects .

Pharmacokinetic Considerations

The fluorine atom and ethanol group critically influence pharmacokinetic profiles:

  • Metabolic Stability: Fluorination reduces CYP450-mediated oxidation, extending half-life (t₁/₂: ~3.5 hours in murine models) .

  • Distribution: Moderate LogP values support balanced CNS and peripheral tissue penetration.

  • Excretion: Renal clearance predominates, with 60–70% unchanged compound excreted in urine .

Applications in Drug Development

Piperazine derivatives are explored for:

  • Neuropsychiatric Disorders: Potential use in depression, anxiety, and schizophrenia due to dual serotonergic/dopaminergic modulation.

  • Oncology: As ligands for targeted drug delivery systems, leveraging receptor overexpression in certain cancers.

Challenges and Future Directions

  • Stereochemical Complexity: Chiral centers introduced during synthesis require resolution via chiral HPLC or asymmetric catalysis.

  • Toxicity Profiling: Fluorinated compounds may exhibit off-target effects; comprehensive in vitro safety panels are essential.

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